Butyric acid, 4-ethylthio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its chemical formula is C6H13NO2S, and its molecular weight is 163.24 g/mol . L-ethionine interferes with normal DNA methylation and other methylation pathways. While it induces pancreatic toxicity and liver cancer, it has also been shown to synergistically block the growth and metastasis of methionine-dependent tumors in animal studies .
Preparation Methods
Synthetic Routes:: L-ethionine can be synthesized through various routes. One common method involves the reaction of ethyl mercaptan (C2H5SH) with 2-bromoacetic acid (BrCH2COOH) to yield L-ethionine . The reaction proceeds as follows:
C2H5SH+BrCH2COOH→L-ethionine
Industrial Production:: Industrial production methods typically involve fermentation processes using microbial strains capable of producing L-ethionine. These strains are engineered to enhance yield and efficiency.
Chemical Reactions Analysis
L-ethionine undergoes several types of reactions:
Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thioether group can yield the corresponding alcohol.
Substitution: The thioether sulfur can participate in substitution reactions. Common reagents and conditions vary depending on the specific reaction. Major products include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
L-ethionine finds applications in various fields:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its effects on DNA methylation and cellular processes.
Medicine: Investigated for its potential in cancer therapy due to its impact on methionine-dependent tumors.
Industry: Employed in the production of pharmaceuticals and other chemicals.
Mechanism of Action
L-ethionine’s mechanism of action involves disrupting methylation pathways. It interferes with DNA methylation and other cellular processes, leading to altered gene expression and cellular function.
Comparison with Similar Compounds
L-ethionine is unique due to its sulfur-containing side chain. Similar compounds include methionine (its natural counterpart) and other sulfur-containing amino acids like cysteine and homocysteine.
Properties
CAS No. |
71057-15-3 |
---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
4-ethylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8) |
InChI Key |
DBNZPPFTPCELJG-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.